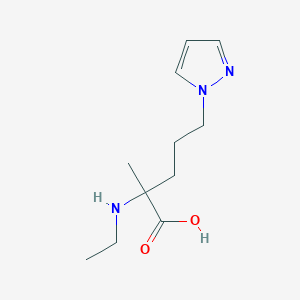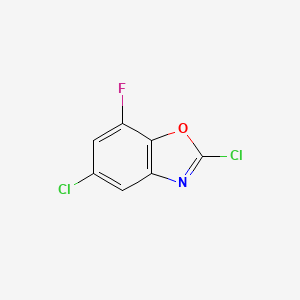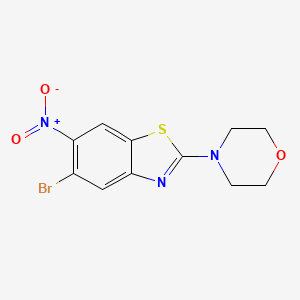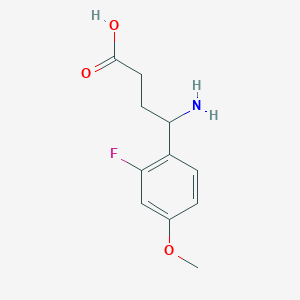
4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid is an organic compound that features both amino and carboxylic acid functional groups The presence of a fluoro and methoxy substituent on the phenyl ring adds to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carboxylic acid group results in the formation of an alcohol.
Applications De Recherche Scientifique
4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. The fluoro and methoxy substituents on the phenyl ring can enhance its binding affinity and specificity for certain targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-methoxyphenylboronic acid: This compound shares the fluoro and methoxy substituents on the phenyl ring but lacks the amino and carboxylic acid groups.
(3R)-4,4-Difluoro-3-[(4-methoxyphenyl)sulfonyl]butanoic acid: This compound contains similar structural features but includes a sulfonyl group instead of an amino group.
(2S)-2-{3-[({[2-fluoro-4-(trifluoromethyl)phenyl]carbonyl}amino)methyl]}butanoic acid: This compound has a similar backbone but includes additional fluorine atoms and a benzamide moiety.
Uniqueness
4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid is unique due to the combination of its functional groups and substituents. The presence of both amino and carboxylic acid groups, along with the fluoro and methoxy substituents, provides a distinct set of chemical properties and reactivity patterns that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C11H14FNO3 |
|---|---|
Poids moléculaire |
227.23 g/mol |
Nom IUPAC |
4-amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H14FNO3/c1-16-7-2-3-8(9(12)6-7)10(13)4-5-11(14)15/h2-3,6,10H,4-5,13H2,1H3,(H,14,15) |
Clé InChI |
JIVUKKLSVWAGFM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(CCC(=O)O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



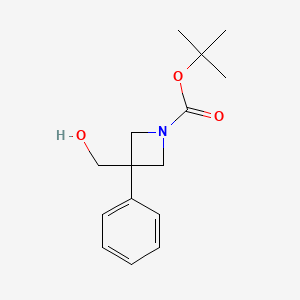

![{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B13553918.png)
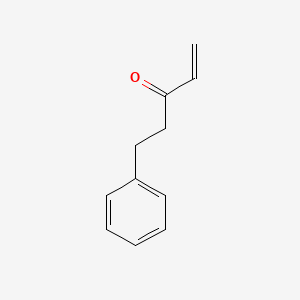
![1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanaminedihydrochloride](/img/structure/B13553924.png)



